5-(Dimethylamino)-3(2H)-pyridazinone
Overview
Description
5-(Dimethylamino)-3(2H)-pyridazinone, also known as 5-DAP, is an organic compound with a wide range of applications in scientific research and drug development. The compound is a white, crystalline solid with a melting point of 181-182 °C and a boiling point of 211-212 °C. It is a highly active compound, and its structure is similar to that of many other pyridazinones. 5-DAP is used in the synthesis of various drugs, such as diazepam and phenobarbital, and is also used in the synthesis of a variety of other compounds. Additionally, 5-DAP is used in the synthesis of a number of other compounds, such as quinolones and aminoglycosides.
Scientific Research Applications
Herbicidal Activity
5-(Dimethylamino)-3(2H)-pyridazinone derivatives, such as 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone (referred to as 6706), have demonstrated herbicidal activity. These compounds inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. Furthermore, they exhibit resistance to metabolic detoxification in plants and interfere with chloroplast development, a mechanism similar to some other herbicides (Hilton et al., 1969).
Effects on Lipid Metabolism
Substituted pyridazinone compounds like BASF 13-338 have been shown to affect lipid composition and biosynthesis in various plant tissues. Studies on Arabidopsis thaliana indicate that these compounds impact the desaturation of linoleic acid in monogalactosyldiacylglycerol and phosphatidylcholine, leading to specific changes in lipid composition (Norman & John, 1987).
Inhibition of Nitrate and Nitrite Reductase
In wheat, this compound derivatives such as SANDOZ 9785 inhibit the induction of nitrate reductase (NR) and nitrite reductase (NIR), key enzymes in nitrogen metabolism. This inhibition occurs both in the presence and absence of photobleaching, suggesting a distinct mode of action that does not rely solely on light-induced processes (Rao et al., 1988).
Impact on Photosynthetic Electron Transport
Studies have shown that pyridazinone herbicides, including SANDOZ 9785 and others, can inhibit photosystem II electron transport in algal systems. The efficiency of inhibition variesamong different algal species and depends on the nature of the substitution on the pyridazinones. This suggests a targeted impact on photosynthetic processes in these organisms (Samuel & Bose, 1987).
Interaction with Photosynthetic Apparatus
In wheat seedlings, the presence of BASF 13.338, a pyridazinone derivative, alters the structure and functioning of the photosynthetic apparatus. This interaction underscores the potential of pyridazinone compounds to modulate key biological processes in plants (Mannan & Bose, 1985).
properties
IUPAC Name |
4-(dimethylamino)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)5-3-6(10)8-7-4-5/h3-4H,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCIIVBXVVCCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)NN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518239 | |
Record name | 5-(Dimethylamino)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82226-43-5 | |
Record name | 5-(Dimethylamino)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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